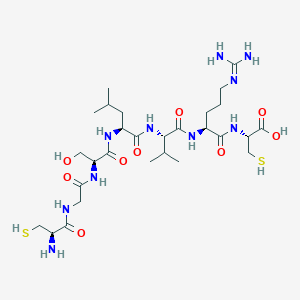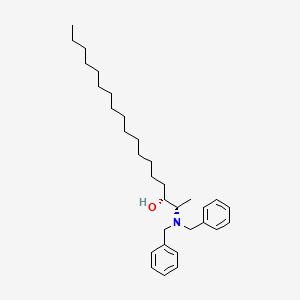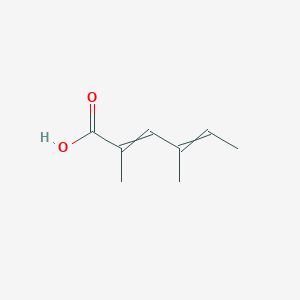
2,4-Dimethylhexa-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylhexa-2,4-dienoic acid is an organic compound characterized by the presence of two methyl groups and two conjugated double bonds in its structure. This compound is a derivative of sorbic acid, which is widely known for its use as a food preservative due to its antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylhexa-2,4-dienoic acid can be achieved through various synthetic routes. One common method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and high-resolution mass spectrometry (HRMS) is common to monitor and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
2,4-Dimethylhexa-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and preservation techniques.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of preservatives and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylhexa-2,4-dienoic acid involves its ability to disrupt microbial cell membranes, leading to cell death. The compound’s conjugated double bonds play a crucial role in its antimicrobial activity by interacting with microbial enzymes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Sorbic Acid: A closely related compound with similar antimicrobial properties.
Hexadienoic Acid: Another derivative with conjugated double bonds but different substitution patterns.
Uniqueness
2,4-Dimethylhexa-2,4-dienoic acid is unique due to its specific substitution pattern, which enhances its stability and antimicrobial activity compared to other similar compounds .
Propiedades
Número CAS |
241806-94-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2,4-dimethylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-4-6(2)5-7(3)8(9)10/h4-5H,1-3H3,(H,9,10) |
Clave InChI |
RJMYWDGRGHUHAH-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)

![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
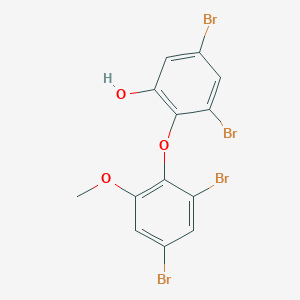
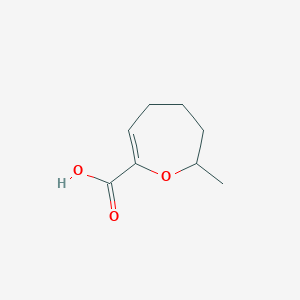
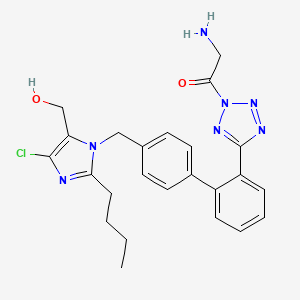

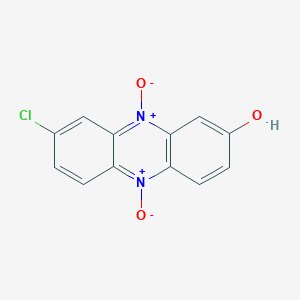
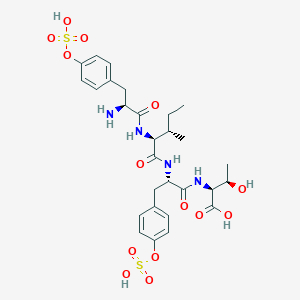
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
